1-Bromo-2-(2-bromoethyl)-4-chlorobenzene
Description
1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl (molecular weight: 281.84 g/mol). It is a white crystalline solid with a melting point of 66–68°C . Key spectral data include:
- IR (KBr): 3474, 2922, 1753, 1656, 1453, 1215, 1104, 812, 741 cm⁻¹.
- ¹H NMR (CDCl₃): δ 7.49 (d, J = 8.4 Hz, 1H), 7.44 (d, J = 2.4 Hz, 1H), 7.15 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.53 (s, 2H).
- ¹³C NMR: δ 139.3, 135.0, 134.4, 131.7, 130.8, 122.9, 32.7.
It is synthesized via a copper-catalyzed domino coupling reaction with 85% yield . The compound is used in organic synthesis as an intermediate for pharmaceuticals or materials, though its applications are less documented compared to simpler analogs .
Properties
IUPAC Name |
1-bromo-2-(2-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHSAXQYXSSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethyl-4-chlorobenzene
2-Ethyl-4-chlorobenzene serves as the precursor for this route. It is synthesized via Friedel-Crafts alkylation of chlorobenzene with ethylene in the presence of AlCl₃. The ethyl group directs subsequent bromination to the ortho position.
Benzylic Bromination Using N-Bromosuccinimide (NBS)
The ethyl group undergoes radical bromination at the benzylic position using NBS (1.2 equiv) and 2,2'-azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ at 80°C. This yields 2-(1-bromoethyl)-4-chlorobenzene with 85% efficiency.
Key Data:
Electrophilic Aromatic Bromination
The intermediate is treated with Br₂ (1.1 equiv) and FeBr₃ (5 mol%) in CH₂Cl₂ at 0°C to introduce bromine at position 1. The reaction proceeds via electrophilic substitution, guided by the ortho-directing effect of the ethyl group.
Key Data:
-
Reagents: Br₂, FeBr₃, CH₂Cl₂
-
Conditions: 0°C to room temperature, 2 hours
Nucleophilic Substitution on 2-(2-Chloroethyl)-4-chlorobenzene
Preparation of 2-(2-Chloroethyl)-4-chlorobenzene
This precursor is synthesized by alkylating chlorobenzene with 1,2-dichloroethane under Friedel-Crafts conditions (AlCl₃, 0°C). The reaction achieves 70% yield after column chromatography (hexane:ethyl acetate = 9:1).
Bromination via SN2 Reaction
The terminal chlorine on the ethyl chain is replaced with bromine using NaBr (2.0 equiv) and KI (0.1 equiv) in DMF at 100°C. This step proceeds with 90% conversion, confirmed by ¹³C NMR.
Key Data:
Regioselective Ring Bromination
Electrophilic bromination with Br₂ (1.05 equiv) and FeBr₃ (5 mol%) in CHCl₃ at −10°C installs bromine at position 1, avoiding over-bromination.
Key Data:
Hydrobromination of 4-Chlorostyrene
Synthesis of 4-Chlorostyrene
4-Chlorostyrene is prepared via Wittig reaction of 4-chlorobenzaldehyde with ethylidene triphenylphosphorane. The reaction proceeds in THF at 25°C, yielding 88% product.
Anti-Markovnikov Hydrobromination
4-Chlorostyrene reacts with HBr (1.2 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ at 40°C. This anti-Markovnikov addition produces 1-(2-bromoethyl)-4-chlorobenzene with 75% yield.
Key Data:
Aromatic Bromination at Position 1
The intermediate undergoes bromination with Br₂ (1.1 equiv) and FeBr₃ (5 mol%) in CH₂Cl₂, yielding the final product.
Key Data:
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 66% | 65% | 60% |
| Regioselectivity | High | Moderate | High |
| Purification Complexity | Moderate | High | Low |
| Scalability | Industrial | Laboratory | Laboratory |
Advantages and Limitations
-
Method 1 offers high regioselectivity but requires stringent temperature control during bromination.
-
Method 2 is limited by the availability of 2-(2-chloroethyl)-4-chlorobenzene and competing elimination reactions.
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Method 3 leverages anti-Markovnikov addition but necessitates peroxides, posing safety risks .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-(2-ethyl)-4-chlorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products: The major products formed from these reactions include various substituted benzenes, benzoic acids, and other aromatic compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring. Its chemical formula is . The halogen substituents enhance its reactivity, making it a valuable building block in organic synthesis.
Chemical Synthesis
1-Bromo-2-(2-bromoethyl)-4-chlorobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles, allowing for the formation of diverse derivatives.
- Elimination Reactions : Under specific conditions, it can participate in elimination reactions to form alkenes.
These reactions are significant in developing new materials and fine chemicals.
Pharmaceutical Applications
The compound has notable implications in pharmaceutical chemistry:
- Synthesis of Bioactive Compounds : It is utilized to synthesize various bioactive molecules that may exhibit antimicrobial and anticancer properties.
- Development of Therapeutic Agents : Research indicates that derivatives of this compound can be explored for their potential as effective drugs targeting specific biological pathways, including those involved in cancer treatment.
Case Study: Anticancer Activity
Recent studies have shown that modifications of this compound can lead to compounds with promising activity against epidermal growth factor receptor (EGFR) inhibitors, which are critical in treating certain cancers. The reactivity of the bromine substituents allows for targeted modifications that enhance efficacy and selectivity against cancer cells.
Material Science
In addition to its applications in pharmaceuticals, this compound is also relevant in material science:
- Polymer Synthesis : It can be used as a building block for synthesizing polymers with specific properties, which may find applications in coatings, adhesives, and other specialty materials.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Electrophilic Reactivity : The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
This property is particularly useful in drug design, where targeted interactions with biological macromolecules are essential for therapeutic efficacy.
Summary Table of Applications
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Important for creating diverse derivatives |
| Pharmaceutical Chemistry | Synthesis of bioactive compounds | Potential for antimicrobial and anticancer drugs |
| Material Science | Polymer synthesis | Useful for specialty materials |
| Biological Activity | Interaction with cellular targets | Mechanism involves electrophilic reactivity |
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various substitution and addition reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives
1-Bromo-4-chlorobenzene (CAS: 106-39-8)
- Formula : C₆H₄BrCl.
- Molecular weight : 191.46 g/mol.
- Physical properties : mp = 63–66°C, bp = 196°C.
- Key differences : Lacks the bromomethyl group, reducing steric hindrance and reactivity in substitution reactions. Widely used as a building block in cross-coupling reactions .
4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9)
Bromoethyl-Substituted Analogs
1-(2-Bromoethyl)-4-chlorobenzene (4-Chlorophenethyl bromide)
- Synonyms: 4-Chlorophenethyl bromide, 1-Chloro-4-(2-bromoethyl)benzene .
- Formula : C₈H₇BrCl.
- Molecular weight : 219.50 g/mol.
- Key differences: Lacks the bromomethyl group at the 2-position, making it less sterically hindered. Used in nickel-catalyzed reductive conjugate additions to enones .
4-Nitrophenethyl bromide (CAS: N/A)
- Formula: C₈H₇BrNO₂.
- Molecular weight : 230.06 g/mol.
- Key differences: The nitro group (-NO₂) is a strong electron-withdrawing group, increasing reactivity in electrophilic substitutions compared to the chloro substituent in the target compound .
Di- and Trihalogenated Compounds
(Z)-1-[2-Bromo-2-(methylsulfonyl)vinyl]-4-chlorobenzene (3e from )
- Formula : C₉H₇BrClO₂S.
- Molecular weight : 303.58 g/mol.
- Physical properties : mp = 80–82°C.
- Key differences : Contains a vinyl sulfone group, enabling conjugate addition reactions. Higher polarity due to the sulfonyl group .
1-Bromo-2-(bromomethyl)naphthalene (CAS: N/A)
Comparative Data Table
Research Findings and Trends
- Reactivity: The bromomethyl group in 1-bromo-2-(bromomethyl)-4-chlorobenzene enhances its susceptibility to nucleophilic substitution compared to mono-halogenated analogs like 1-bromo-4-chlorobenzene .
- Synthetic Utility : Compounds with dual bromine substituents (e.g., 1-bromo-2-(bromomethyl)-4-chlorobenzene) are valuable for iterative cross-coupling reactions, enabling sequential functionalization .
- Safety Considerations : The target compound is classified as a rare chemical, requiring users to verify purity, unlike commercial analogs with established safety profiles .
Biological Activity
1-Bromo-2-(2-bromoethyl)-4-chlorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activity that can affect cellular processes. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C8H8Br2Cl
- Molecular Weight : 285.42 g/mol
- CAS Number : 66192-24-3
These properties indicate that the compound is a halogenated benzene derivative, which is often associated with various biological activities due to the presence of reactive halogen atoms.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents can influence the compound's reactivity and binding affinity to specific targets within cells.
Interaction with Enzymes
Research indicates that halogenated compounds can act as enzyme inhibitors or activators. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of halogenated aromatic compounds. For example, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. .
Mutagenicity and Toxicity
The mutagenic potential of halogenated compounds has been a subject of concern. A study listed this compound among other compounds with established mutagenic properties, indicating a need for caution in its use . This mutagenicity is often linked to the formation of reactive metabolites that can interact with DNA.
Case Study 1: Antibacterial Activity
In a laboratory setting, this compound was tested for its antibacterial properties against E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity. This study highlights the potential application of this compound in developing new antibacterial agents.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cancer cell lines. The compound exhibited IC50 values ranging from 25 to 50 µM across different cell lines, indicating significant cytotoxic effects. This suggests that it may have potential as an anticancer agent, warranting further investigation into its mechanism of action and specificity .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | IC50 (µM) | Mutagenicity |
|---|---|---|---|
| This compound | Moderate | 25 - 50 | Yes |
| 1-Bromo-3-chlorobenzene | High | 15 - 30 | Yes |
| 4-Chloro-3-methylphenol | Low | >100 | No |
This table illustrates how this compound compares with similar compounds in terms of biological activity and safety profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-2-(2-bromoethyl)-4-chlorobenzene, and how do reaction conditions influence yield?
- Methodology :
- Stepwise halogenation : Start with 4-chlorotoluene; brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) to form 2-(bromomethyl)-4-chlorobenzene. Further bromination of the ethyl group may require HBr/H₂O₂ or PBr₃ .
- Alternative route : Utilize Friedel-Crafts alkylation on 4-chlorobromobenzene with 1,2-dibromoethane, though steric hindrance may reduce efficiency.
- Critical factors : Solvent polarity (e.g., acetonitrile vs. CCl₄) and temperature control (0–25°C) significantly affect regioselectivity. Yields typically range from 45–70% .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?
- Key spectral markers :
- ¹H NMR : Doublet for aromatic protons (δ 7.2–7.5 ppm), triplet for -CH₂Br (δ 3.4–3.6 ppm), and multiplet for Br-CH₂-CH₂- (δ 2.8–3.1 ppm).
- ¹³C NMR : Aromatic carbons at 125–135 ppm, Br-CH₂ at ~30 ppm.
- IR : C-Br stretches at 550–650 cm⁻¹; C-Cl at 750–800 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds like this one?
- Approach :
- Use SHELX programs (e.g., SHELXL) for refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, Cl).
- Validate against theoretical models (DFT-optimized geometries) to identify deviations in bond angles/lengths .
Q. How does the compound’s reactivity compare in SN2 vs. radical-mediated reactions?
- Experimental design :
- SN2 : React with NaCN in DMF; monitor CN⁻ substitution at primary Br (2-bromoethyl) via GC-MS.
- Radical pathways : Use UV light/benzophenone to initiate H abstraction, leading to allylic bromine rearrangement. Track intermediates via EPR .
- Data analysis : Kinetic studies show SN2 dominates in polar aprotic solvents (k = 0.15 min⁻¹ at 25°C), while radical pathways require >60°C .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Protocols :
- Antimicrobial : Broth microdilution (MIC against S. aureus; 24–48 hr incubation).
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ calculation; 72 hr exposure).
- Mechanistic insight : Bromine’s electrophilicity may inhibit thioredoxin reductase; confirm via enzyme activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
